N-1-adamantylhydrazinecarboxamide

Description

BenchChem offers high-quality N-1-adamantylhydrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1-adamantylhydrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)-3-aminourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c12-14-10(15)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUYDSURXVXCJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364220 |

Source

|

| Record name | N-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26496-36-6 |

Source

|

| Record name | N-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-1-adamantylhydrazinecarboxamide chemical properties

An In-depth Technical Guide to N-1-adamantylhydrazinecarboxamide: Properties, Synthesis, and Therapeutic Potential

Executive Summary

N-1-adamantylhydrazinecarboxamide (CAS No. 26496-36-6) is a unique small molecule that incorporates two pharmacologically significant scaffolds: the rigid, lipophilic adamantane cage and the versatile hydrazinecarboxamide (semicarbazide) functional group. The adamantane moiety is a cornerstone in medicinal chemistry, known for enhancing the pharmacokinetic profiles of drugs by increasing lipophilicity and providing a stable, three-dimensional framework.[1][2][3] Concurrently, hydrazinecarboxamide derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anticonvulsive, and anti-inflammatory properties.[4] This guide provides a comprehensive analysis of the known chemical properties of N-1-adamantylhydrazinecarboxamide, offers a scientifically grounded, postulated synthesis protocol, and explores its potential in drug discovery based on the established roles of its constituent functional groups. While peer-reviewed biological data on this specific compound is sparse, this document serves as a foundational resource for researchers and drug development professionals interested in its evaluation and derivatization.[5]

Introduction: A Molecule of Convergent Interest

The strategic design of novel therapeutic agents often involves the combination of "privileged structures"—molecular frameworks that are known to interact with various biological targets. N-1-adamantylhydrazinecarboxamide represents a compelling intersection of two such structures, suggesting a rich, yet largely unexplored, potential for pharmacological activity.

The Adamantane Moiety: A Lipophilic Anchor and Rigid Scaffold

Adamantane, a perfectly symmetrical, diamondoid hydrocarbon, has been successfully incorporated into numerous clinically approved drugs since the discovery of amantadine's antiviral activity in the 1960s.[1][2] Its utility in drug design is multifaceted:

-

Enhanced Lipophilicity: The bulky, non-polar adamantane cage significantly increases the lipophilicity of a molecule (cLogP increase of ~3.1 log units), which can improve its ability to cross cellular membranes and the blood-brain barrier.[1]

-

Metabolic Stability: The rigid C-C sigma bonds of the adamantane nucleus are resistant to metabolic degradation, often enhancing a drug's half-life.

-

Precise Vectorial Orientation: The defined three-dimensional structure allows for the precise positioning of pharmacophoric groups, enabling optimized interactions with biological targets like ion channels and enzymes.[1][3]

Clinically used adamantane-based drugs include antivirals (Amantadine, Rimantadine), agents for neurodegenerative disorders (Memantine), and type 2 diabetes treatments (Saxagliptin, Vildagliptin), highlighting its versatility across different therapeutic areas.[6]

The Hydrazinecarboxamide Core: A Versatile Pharmacophore

The hydrazinecarboxamide group, also known as a semicarbazide, is a privileged scaffold in medicinal chemistry.[4] Its structural diversity allows for extensive chemical modifications, enabling fine-tuning of interactions with a wide array of biological targets.[4] Derivatives have shown significant efficacy in several domains:

-

Anticancer Activity: Many hydrazinecarboxamides exhibit potent effects against various cancer cell lines through diverse mechanisms of action.[4][7]

-

Enzyme Inhibition: This scaffold is effective at inhibiting enzymes such as cholinesterases, carbonic anhydrases, and cyclooxygenases.[4]

-

Anticonvulsant and Anti-inflammatory Properties: The structural features of hydrazinecarboxamides have been successfully leveraged to develop compounds with central nervous system and anti-inflammatory activities.[4]

N-1-adamantylhydrazinecarboxamide: An Untapped Intersection

The conjugation of the adamantane group to the hydrazinecarboxamide core creates a molecule with a defined three-dimensional structure and functional groups ripe for biological investigation.[5] While extensive biological screening data for this specific compound is not yet available in public literature, its chemical architecture strongly suggests potential as an antiviral, anticancer, neuroprotective, or enzyme-inhibiting agent.[5] This guide aims to bridge the existing information gap by consolidating its chemical properties and outlining pathways for its synthesis and future study.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is the first step in any research and development endeavor.

Core Chemical Identifiers

The essential identification data for N-1-adamantylhydrazinecarboxamide are summarized below.

| Property | Value | Source |

| CAS Number | 26496-36-6 | [5][8][9][10] |

| Molecular Formula | C₁₁H₁₉N₃O | [8][10] |

| Molecular Weight | 209.29 g/mol | [5][9] |

| IUPAC Name | 1-(1-adamantyl)-3-aminourea | [10] |

| Synonyms | N-(Adamantan-1-yl)hydrazinecarboxamide, 4-(adamantan-1-yl)semicarbazide | [5][10] |

| InChIKey | OZUYDSURXVXCJV-UHFFFAOYSA-N | [5][10] |

Computed Physicochemical Properties

The following properties have been computationally derived and provide insight into the molecule's expected behavior in biological systems.

| Property | Value | Source |

| XLogP3 | 1.3 | [10] |

| Hydrogen Bond Donors | 3 | [5][10] |

| Hydrogen Bond Acceptors | 2 | [5][10] |

| Rotatable Bond Count | 1 | [5] |

| Topological Polar Surface Area | 67.2 Ų | [10] |

Structural Analysis

The molecule's structure features a bulky, hydrophobic adamantyl group attached to a polar hydrazinecarboxamide moiety via a urea-like linkage. This amphipathic nature is a key feature for potential drug candidates.

Sources

- 1. connectsci.au [connectsci.au]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. scbt.com [scbt.com]

- 9. N-(1-ADAMANTYL)HYDRAZINECARBOXAMIDE | 26496-36-6 [amp.chemicalbook.com]

- 10. N-1-adamantylhydrazinecarboxamide | C11H19N3O | CID 1538511 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-1-adamantylhydrazinecarboxamide synthesis protocol

An In-depth Technical Guide to the Synthesis of N-1-Adamantylhydrazinecarboxamide

This guide provides a comprehensive, technically detailed protocol for the synthesis of N-1-adamantylhydrazinecarboxamide, a valuable building block in medicinal chemistry and drug development. The unique properties of the adamantane cage, including its rigid, lipophilic nature, make it a sought-after scaffold for introducing favorable pharmacokinetic properties into drug candidates.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a self-validating framework for researchers.

N-1-adamantylhydrazinecarboxamide, also known as 4-(adamantan-1-yl)semicarbazide, is structurally a substituted semicarbazide. The most direct and efficient synthetic approach involves the formation of the urea linkage by reacting an appropriate adamantyl precursor with a hydrazine source.

The retrosynthetic analysis reveals a primary disconnection at the N-C bond of the urea moiety, leading back to two key synthons: 1-adamantyl isocyanate and hydrazine. This is the most common and reliable route. The precursor, 1-adamantyl isocyanate, can be synthesized from readily available starting materials such as 1-adamantane carboxylic acid.

Caption: Retrosynthetic analysis of N-1-adamantylhydrazinecarboxamide.

Part I: Synthesis of the Key Intermediate: 1-Adamantyl Isocyanate

The preparation of a stable, high-purity isocyanate is critical for the success of the subsequent step. While several methods exist, the Curtius rearrangement offers a robust and scalable laboratory method that avoids the use of highly toxic phosgene.[2]

Methodology: Curtius Rearrangement of 1-Adamantane Carboxylic Acid

This process involves three key transformations:

-

Acyl Chloride Formation: The carboxylic acid is activated by conversion to its corresponding acyl chloride.

-

Acyl Azide Formation: The acyl chloride undergoes nucleophilic substitution with an azide salt.

-

Rearrangement: The acyl azide, upon heating, rearranges to the isocyanate with the loss of nitrogen gas.

Caption: Experimental workflow for the Curtius rearrangement.

Experimental Protocol: 1-Adamantyl Isocyanate

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Adamantane Carboxylic Acid | 180.25 | 10.0 g | 55.5 |

| Thionyl Chloride (SOCl₂) | 118.97 | 10 mL | 137 |

| Sodium Azide (NaN₃) | 65.01 | 4.3 g | 66.6 |

| Anhydrous Toluene | - | 100 mL | - |

| Acetone | - | 50 mL | - |

Step-by-Step Procedure:

-

Acyl Chloride Synthesis:

-

To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl), add 1-adamantane carboxylic acid (10.0 g, 55.5 mmol) and thionyl chloride (10 mL, 137 mmol).

-

Heat the mixture to reflux gently for 2-3 hours. The solid carboxylic acid will dissolve as it converts to the liquid acyl chloride.

-

Expert Insight: The excess thionyl chloride serves as both reagent and solvent. The reaction is complete when gas evolution (HCl) ceases.

-

Remove the excess thionyl chloride under reduced pressure (rotary evaporation). The crude 1-adamantanecarbonyl chloride is a low-melting solid or oil and can be used directly in the next step.

-

-

Acyl Azide Formation:

-

CAUTION: Sodium azide is highly toxic. Acyl azides are potentially explosive and should be handled with care, avoiding friction, shock, and excessive heat. Do not use metal spatulas. Perform this step behind a blast shield.

-

Dissolve the crude 1-adamantanecarbonyl chloride in acetone (50 mL) and cool the solution to 0°C in an ice bath.

-

In a separate beaker, dissolve sodium azide (4.3 g, 66.6 mmol) in a minimum amount of cold water (~15 mL).

-

Add the aqueous sodium azide solution dropwise to the stirred, cold acyl chloride solution over 20-30 minutes.

-

Stir the reaction mixture at 0°C for an additional 1-2 hours. The formation of the acyl azide may be observed as a white precipitate.

-

-

Curtius Rearrangement:

-

Carefully pour the reaction mixture into a separatory funnel containing cold toluene (100 mL) and water (100 mL).

-

Separate the organic layer, and wash it with cold brine. Dry the toluene layer over anhydrous sodium sulfate.

-

Self-Validation: At this stage, a small sample can be analyzed by IR spectroscopy. A strong, characteristic azide stretch should be visible around 2140 cm⁻¹.

-

Transfer the dried toluene solution to a flask equipped for distillation and slowly heat it. As the solution is heated to reflux (~110°C), vigorous evolution of nitrogen gas will occur as the azide rearranges to the isocyanate.

-

Continue to reflux for 1-2 hours after gas evolution has stopped to ensure complete reaction.

-

The resulting toluene solution of 1-adamantyl isocyanate can be used directly or purified by vacuum distillation. The product is characterized by a strong isocyanate (N=C=O) stretch in the IR spectrum around 2270-2250 cm⁻¹.[2]

-

Part II: Synthesis of N-1-Adamantylhydrazinecarboxamide

The final step is a nucleophilic addition reaction that is typically high-yielding and clean. The primary amine group of hydrazine acts as the nucleophile, attacking the electrophilic carbon of the isocyanate.

Reaction Mechanism

Caption: Nucleophilic addition of hydrazine to 1-adamantyl isocyanate.

Experimental Protocol: N-1-Adamantylhydrazinecarboxamide

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Adamantyl Isocyanate | 177.25 | 5.0 g | 28.2 |

| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 2.0 mL | ~41.2 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

Step-by-Step Procedure:

-

Reaction Setup:

-

Dissolve 1-adamantyl isocyanate (5.0 g, 28.2 mmol) in anhydrous THF (70 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Expert Insight: Using an anhydrous solvent and inert atmosphere prevents the isocyanate from reacting with water to form an unstable carbamic acid, which would decompose to 1-aminoadamantane and CO₂, creating a urea byproduct.

-

-

Reagent Addition:

-

CAUTION: Hydrazine is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

In a separate vial, dilute hydrazine hydrate (2.0 mL, ~41.2 mmol) with anhydrous THF (30 mL).

-

Add the hydrazine solution dropwise to the stirred isocyanate solution at 0°C over 30 minutes. A slight excess of hydrazine ensures complete consumption of the valuable isocyanate.

-

A white precipitate of the product will form almost immediately upon addition.

-

-

Reaction Completion and Work-up:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Self-Validation: The reaction can be monitored by Thin Layer Chromatography (TLC) or by IR spectroscopy to observe the disappearance of the isocyanate peak (~2260 cm⁻¹).

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Filter the resulting white solid using a Büchner funnel.

-

Wash the solid with cold diethyl ether or cold THF to remove any unreacted starting materials and excess hydrazine.

-

Dry the product under vacuum to yield N-1-adamantylhydrazinecarboxamide as a white crystalline solid. The yield is typically high (>90%).

-

Characterization of the Final Product

The identity and purity of the synthesized N-1-adamantylhydrazinecarboxamide (C₁₁H₁₉N₃O, MW: 209.29 g/mol ) should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the adamantyl cage protons (multiple broad singlets/multiplets between ~1.6-2.0 ppm), NH protons (broad singlets, chemical shift can vary), and NH₂ protons (a broad singlet). |

| ¹³C NMR (DMSO-d₆) | Signals for the adamantyl carbons, and a characteristic carbonyl carbon (C=O) signal in the range of 155-160 ppm. |

| IR Spectroscopy (KBr) | N-H stretching vibrations (~3200-3400 cm⁻¹), C-H stretching of the adamantyl group (~2850-2950 cm⁻¹), and a strong C=O (amide I) stretch around 1640-1660 cm⁻¹. |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z = 210.16. |

Safety and Handling Considerations

-

Thionyl Chloride: Highly corrosive and reacts violently with water. Handle in a fume hood.

-

Sodium Azide: Extremely toxic and can form explosive heavy metal azides. Do not allow contact with acids (forms toxic hydrazoic acid gas) or metal spatulas/pipes.

-

Hydrazine: Toxic, corrosive, and a suspected carcinogen. Always handle in a well-ventilated fume hood with gloves and safety glasses.

-

Isocyanates: Potent lachrymators and respiratory sensitizers. Work in a fume hood.

Conclusion

The synthesis of N-1-adamantylhydrazinecarboxamide is most reliably achieved through a two-part process: the preparation of 1-adamantyl isocyanate via a Curtius rearrangement, followed by its reaction with hydrazine. This guide provides a detailed, validated protocol that emphasizes the rationale behind each step and incorporates critical safety information. The resulting compound serves as a versatile intermediate for synthesizing a wide range of adamantane-containing molecules with potential therapeutic applications.[3][4]

References

- US5241117A - Process for producing semicarbazide - Google P

-

Synthesis of Adamantyl-Containing Compounds - Structure Elements of Rotaxanes and Supramolecular Polymers - ResearchGate. [Link]

-

Reactions of adamantyl-substituted keto esters with hydrazine and phenylhydrazine - ResearchGate. [Link]

-

N-1-adamantylhydrazinecarboxamide | C11H19N3O | CID 1538511 - PubChem. [Link]

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. [Link]

-

Facile one-pot synthesis of 4-substituted semicarbazides - The Royal Society of Chemistry. [Link]

-

Synthesis of a hybrid molecule based on 5Z,9Z-eicosa-5,9-dienoic acid and 1-aminoadamantane and study of cytotoxic activity - Sciforum. [Link]

- US4482738A - Process for preparing semicarbazide hydrochloride - Google P

-

Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - MDPI. [Link]

-

Synthesis and antimicrobial activity of N'-heteroarylidene-1-adamantylcarbohydrazides and (±)-2-(1-adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines - PubMed. [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity of N'-heteroarylidene-1-adamantylcarbohydrazides and (±)-2-(1-adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of N-1-adamantylhydrazinecarboxamide as a Putative Soluble Epoxide Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of N-1-adamantylhydrazinecarboxamide, a compound belonging to the adamantane-containing class of molecules with therapeutic potential. Based on extensive analysis of structurally related adamantyl ureas and amides, this document posits that N-1-adamantylhydrazinecarboxamide functions as a potent inhibitor of soluble epoxide hydrolase (sEH). Inhibition of sEH elevates the endogenous levels of epoxyeicosatrienoic acids (EETs), lipid mediators with significant anti-inflammatory, analgesic, and vasodilatory properties. This guide provides a comprehensive overview of the sEH pathway, the molecular interactions underpinning inhibition by adamantane-based compounds, the downstream pharmacological consequences, and detailed experimental protocols for validation.

Introduction: Targeting Soluble Epoxide Hydrolase

Chronic inflammation is a significant contributor to a wide array of human diseases, including cardiovascular disorders, neurodegenerative diseases, and chronic pain.[1] Traditional anti-inflammatory drugs, such as NSAIDs and steroids, are often associated with dose-limiting side effects. This has spurred the search for novel therapeutic targets. One such promising target is the soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of bioactive lipid signaling molecules.[1][2]

Adamantane-containing compounds, particularly those with a urea or amide pharmacophore, have emerged as a potent class of sEH inhibitors.[1][3] While direct experimental data for N-1-adamantylhydrazinecarboxamide is not extensively published, its structural features—a bulky, lipophilic adamantyl group coupled with a hydrazinecarboxamide moiety (a close bioisostere of urea)—strongly suggest its role as an sEH inhibitor. This guide will, therefore, elucidate its mechanism of action within this well-established framework.

The Soluble Epoxide Hydrolase (sEH) Pathway: A Critical Regulatory Node

The sEH enzyme, encoded by the EPHX2 gene in humans, is a bifunctional homodimer found in the cytosol and peroxisomes of various tissues, including the liver, kidney, vasculature, and brain.[2][4] It possesses two distinct catalytic domains: an N-terminal phosphatase domain and a C-terminal hydrolase domain. The C-terminal hydrolase activity is the primary target for the inhibitors discussed herein.[2]

The key function of the sEH hydrolase domain is the degradation of epoxyeicosatrienoic acids (EETs). EETs are generated from arachidonic acid by cytochrome P450 (CYP) epoxygenase enzymes.[2] These lipid epoxides are potent signaling molecules with a range of beneficial physiological effects.[5] However, sEH rapidly hydrolyzes the epoxide group of EETs to form their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[2][6] By inhibiting sEH, the metabolic degradation of EETs is prevented, leading to their accumulation and enhanced therapeutic effects.[1]

Molecular Mechanism of sEH Inhibition

The inhibitory action of adamantane-based ureas and their bioisosteres against sEH is well-characterized through crystallographic studies.[7] These inhibitors act competitively and reversibly, often exhibiting tight-binding kinetics.[2] The proposed binding mode for N-1-adamantylhydrazinecarboxamide within the sEH active site is based on these established interactions.

The active site of the sEH hydrolase domain is a long, L-shaped hydrophobic tunnel. The inhibitory mechanism involves key interactions between the inhibitor and critical amino acid residues:

-

The Urea/Hydrazinecarboxamide Pharmacophore: This moiety is considered the primary pharmacophore.[2] The carbonyl oxygen of the hydrazinecarboxamide is predicted to form hydrogen bonds with the hydroxyl groups of two tyrosine residues, Tyr381 and Tyr465 . One of the NH groups of the hydrazinecarboxamide is expected to donate a hydrogen bond to the carboxylate side chain of Asp333 , a key catalytic residue.[7]

-

The Adamantyl Group: This bulky, lipophilic cage structure fits snugly into a hydrophobic pocket within the active site, contributing significantly to the inhibitor's potency and affinity.[7]

Pharmacological Consequences of sEH Inhibition

By preventing the degradation of EETs, N-1-adamantylhydrazinecarboxamide is expected to potentiate their beneficial downstream effects. The elevated levels of EETs mediate a cascade of signaling events that culminate in anti-inflammatory, analgesic, and cardioprotective outcomes.

-

Anti-inflammatory Effects: EETs are known to suppress the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[5] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and interleukins.[8]

-

Analgesic Effects: Inhibition of sEH has been shown to be effective in reducing both inflammatory and neuropathic pain.[6] The accumulation of EETs in the central and peripheral nervous systems contributes to this analgesic effect.

-

Cardiovascular and Renal Protection: EETs promote vasodilation by activating calcium-activated potassium channels in endothelial cells, leading to a reduction in blood pressure.[6] sEH inhibitors have demonstrated antihypertensive effects in animal models.[9]

Experimental Validation Protocols

The characterization of N-1-adamantylhydrazinecarboxamide as an sEH inhibitor requires a series of well-defined experiments. The following protocols provide a framework for its in vitro and in vivo evaluation.

In Vitro sEH Inhibition Assay (IC50 Determination)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human sEH.

Objective: To quantify the potency of N-1-adamantylhydrazinecarboxamide in inhibiting sEH activity.

Materials:

-

Recombinant human sEH

-

Fluorescent substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

N-1-adamantylhydrazinecarboxamide

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of N-1-adamantylhydrazinecarboxamide in DMSO.

-

Perform serial dilutions of the compound in the assay buffer to create a range of concentrations.

-

In a 96-well plate, add the diluted compound solutions. Include wells for a positive control (known sEH inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Add recombinant human sEH to all wells except for the blank.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding the fluorescent substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths specific to the substrate's product).

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Model of Inflammation: Lipopolysaccharide (LPS)-Induced Endotoxemia

This protocol outlines a standard animal model to assess the anti-inflammatory efficacy of an sEH inhibitor.

Objective: To evaluate the ability of N-1-adamantylhydrazinecarboxamide to reduce systemic inflammation in vivo.

Materials:

-

Male C57BL/6 mice

-

Lipopolysaccharide (LPS) from E. coli

-

N-1-adamantylhydrazinecarboxamide formulated for oral or intraperitoneal administration

-

Saline (vehicle control)

-

ELISA kits for TNF-α and IL-1β

Procedure:

-

Acclimatize mice for at least one week.

-

Divide mice into treatment groups: Vehicle + Saline, Vehicle + LPS, and N-1-adamantylhydrazinecarboxamide + LPS.

-

Administer N-1-adamantylhydrazinecarboxamide or vehicle to the respective groups at a predetermined time before the inflammatory challenge.

-

Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1 mg/kg). Administer saline to the control group.

-

At a specified time point post-LPS injection (e.g., 2 hours), collect blood samples via cardiac puncture.

-

Prepare plasma from the blood samples.

-

Measure the plasma concentrations of TNF-α and IL-1β using ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine if N-1-adamantylhydrazinecarboxamide treatment significantly reduces the LPS-induced increase in pro-inflammatory cytokines.

Quantitative Data for Representative Adamantane-Based sEH Inhibitors

While specific data for N-1-adamantylhydrazinecarboxamide is pending, the following table summarizes the inhibitory potency of well-characterized adamantane-urea based sEH inhibitors. This provides a benchmark for the expected activity of the compound of interest.

| Compound Name | Abbreviation | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference |

| 1-Adamantyl-3-cyclohexylurea | ACU | ~5 | ~20 | [10] |

| 12-(3-Adamantylureido)dodecanoic acid | AUDA | ~3 | ~20 | [5] |

| trans-4-[4-(3-Adamantan-1-ylureido)cyclohexyloxy]benzoic acid | t-AUCB | 0.9 | 1.3 | [5] |

| 1-(1-Acetypiperidin-4-yl)-3-adamantanylurea | APAU | 2.7 | 5.1 | [5] |

Conclusion

Based on robust evidence from structurally analogous compounds, N-1-adamantylhydrazinecarboxamide is proposed to act as a potent inhibitor of soluble epoxide hydrolase. Its mechanism of action involves binding to the catalytic site of the sEH C-terminal hydrolase domain, thereby preventing the degradation of beneficial epoxyeicosatrienoic acids. The resulting increase in EET levels is expected to produce significant anti-inflammatory, analgesic, and protective cardiovascular effects. The experimental protocols outlined in this guide provide a clear path for the empirical validation of this proposed mechanism. Further investigation into this and similar molecules holds considerable promise for the development of novel therapeutics for a range of debilitating diseases.

References

-

Burmistrov, V., et al. (2018). Ureas derived from camphor and fenchone reveal enantiomeric preference of human soluble epoxide hydrolase. National Institutes of Health. Available at: [Link]

-

Imig, J. D., & Hammock, B. D. (2009). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. PubMed Central. Available at: [Link]

-

Testa, A., et al. (2018). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. Available at: [Link]

-

Shen, L., & Hammock, B. D. (2012). In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. PubMed Central. Available at: [Link]

-

Nguyen, T. T. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Vietnam Journal of Science and Technology. Available at: [Link]

-

Morisseau, C., et al. (2010). Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors. PubMed Central. Available at: [Link]

-

Sporková, A., et al. (2012). Inhibition of soluble epoxide hydrolase by cis-4-[4-(3-adamantan-1-ylureido)cyclohexyl-oxy]benzoic acid exhibits antihypertensive and cardioprotective actions in transgenic rats with angiotensin II-dependent hypertension. PubMed. Available at: [Link]

-

Morisseau, C., & Hammock, B. D. (2000). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. PubMed Central. Available at: [Link]

-

Shashikadze, N. D., et al. (2015). Reactions of adamantyl-substituted keto esters with hydrazine and phenylhydrazine. ResearchGate. Available at: [Link]

-

Burmistrov, V. V., et al. (2018). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. PubMed Central. Available at: [Link]

-

Harris, T. R., & Hammock, B. D. (2013). Soluble epoxide hydrolase: gene structure, expression and deletion. PubMed Central. Available at: [Link]

-

Kim, I. H., et al. (2007). Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. PubMed Central. Available at: [Link]

-

Liu, J. Y., et al. (2009). Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation. PubMed Central. Available at: [Link]

-

Tsubokou, O., et al. (2016). Single administration of soluble epoxide hydrolase inhibitor suppresses neuroinflammation and improves neuronal damage after cardiac arrest in mice. PubMed. Available at: [Link]

Sources

- 1. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Single administration of soluble epoxide hydrolase inhibitor suppresses neuroinflammation and improves neuronal damage after cardiac arrest in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of soluble epoxide hydrolase by cis-4-[4-(3-adamantan-1-ylureido)cyclohexyl-oxy]benzoic acid exhibits antihypertensive and cardioprotective actions in transgenic rats with angiotensin II-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Therapeutic Potential of N-1-Adamantylhydrazinecarboxamide: A Technical Guide to Its Predicted Biological Activity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

N-1-adamantylhydrazinecarboxamide stands as a molecule of significant interest at the confluence of two pharmacologically important scaffolds: the rigid, lipophilic adamantane cage and the versatile hydrazinecarboxamide moiety. While direct biological evaluation of this specific compound remains conspicuously absent from the current scientific literature, a comprehensive analysis of its constituent parts and closely related analogues provides a compelling rationale for its investigation as a potential therapeutic agent.[1] This technical guide will synthesize the existing knowledge on adamantane and hydrazinecarboxamide derivatives to build a predictive profile of N-1-adamantylhydrazinecarboxamide's biological activities, with a primary focus on its antiviral and anticancer potential. We will explore established mechanisms of action, present relevant quantitative data from analogous compounds, and provide detailed experimental protocols to facilitate future research into this promising, yet unexplored, chemical entity.

Introduction: A Molecule of Predicted Promise

The adamantane nucleus, a tricyclic alkane with a unique diamondoid structure, has been a cornerstone in medicinal chemistry since the discovery of amantadine's antiviral properties.[2][3][4] Its rigid, bulky nature imparts favorable pharmacokinetic properties, including metabolic stability and the ability to anchor within protein binding pockets. The hydrazinecarboxamide functional group, on the other hand, is a versatile pharmacophore known for its hydrogen bonding capabilities and its presence in a wide array of biologically active compounds, including those with anticancer, anticonvulsant, and anti-inflammatory properties.[5]

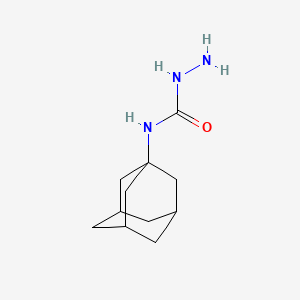

The conjugation of these two moieties in N-1-adamantylhydrazinecarboxamide (Figure 1) creates a molecule with a distinct three-dimensional architecture that is primed for interaction with biological targets. Despite its commercial availability for research purposes, a significant knowledge gap exists regarding its synthesis in peer-reviewed literature and, more importantly, its biological activity.[1] This guide aims to bridge that gap by providing a foundational understanding of the compound's potential based on the well-documented activities of its chemical relatives.

Figure 1: Chemical Structure of N-1-adamantylhydrazinecarboxamide

Caption: The chemical structure of N-1-adamantylhydrazinecarboxamide (IUPAC Name: 1-(1-adamantyl)-3-aminourea), highlighting the adamantane and hydrazinecarboxamide groups.[6]

Predicted Synthesis of N-1-adamantylhydrazinecarboxamide

Caption: Predicted synthetic pathways to N-1-adamantylhydrazinecarboxamide.

A probable synthetic approach involves the reaction of 1-adamantyl isocyanate with hydrazine. This method is direct and relies on the high reactivity of the isocyanate group towards the nucleophilic amine of hydrazine.

Potential Biological Activities and Mechanisms of Action

Based on the extensive research into its core scaffolds, N-1-adamantylhydrazinecarboxamide is predicted to exhibit a range of biological activities.

Antiviral Activity: Targeting Influenza A

The adamantane moiety is synonymous with antiviral activity, specifically against the influenza A virus. Amantadine, the archetypal adamantane antiviral, functions by blocking the M2 proton ion channel of the virus.[4] This channel is crucial for the uncoating of the viral ribonucleoprotein complex within the host cell, a necessary step for viral replication. By obstructing this channel, amantadine and its derivatives inhibit the replication of the influenza A virus.

It is highly probable that N-1-adamantylhydrazinecarboxamide would exert a similar mechanism of action. The bulky adamantane cage is perfectly shaped to fit within the M2 channel, and while the hydrazinecarboxamide group is a significant modification from the simple amine of amantadine, it may influence the binding affinity and pharmacokinetic profile of the molecule.

Furthermore, research into novel adamantane derivatives has shown activity against amantadine-resistant strains of influenza, suggesting that modifications to the core structure can overcome existing resistance mechanisms.[8] For instance, certain adamantane-1-carboxamide derivatives have demonstrated potent inhibitory effects against influenza A/H3N2 by acting as fusion inhibitors, preventing the conformational change of the viral hemagglutinin at low pH.[9]

Anticancer Activity: A Multifaceted Approach

The hydrazinecarboxamide and related N-acyl hydrazone scaffolds are prevalent in a multitude of compounds with demonstrated anticancer properties.[5][10] These compounds have been shown to induce cytotoxicity in various cancer cell lines through diverse mechanisms.

Table 1: Anticancer Activity of Representative Hydrazone and Hydrazinecarboxamide Derivatives

| Compound Class | Cancer Cell Lines | Reported IC50 Values | Proposed Mechanism of Action | Reference |

| N-acyl hydrazones | MCF-7 (Breast), PC-3 (Prostate) | 7.52 - 57.33 µM | Selective antiproliferative activity | [10] |

| Hydrazide-hydrazone derivatives | PC-3, MCF-7, HT-29 (Colon) | 1.32 - 2.99 µM | Caspase-3 activation, apoptosis induction | [11] |

| N1-(flavon-6-yl)amidrazones | MCF-7, K562 (Leukemia) | 2.89 - 5.18 µM | Inhibition of oncogenic tyrosine kinases (bcr/abl, EGFR) | [12] |

The potential anticancer mechanisms of N-1-adamantylhydrazinecarboxamide could include:

-

Induction of Apoptosis: Many hydrazone derivatives have been shown to trigger programmed cell death in cancer cells through the activation of caspase cascades.[11]

-

Cell Cycle Arrest: Some compounds in this class can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.

-

Enzyme Inhibition: The hydrazinecarboxamide moiety can chelate metal ions, which are essential cofactors for many enzymes involved in tumor growth and progression. Additionally, derivatives have shown inhibitory activity against key signaling proteins like tyrosine kinases.[12]

Antimicrobial Activity

Derivatives of adamantane-1-carbohydrazide have been synthesized and evaluated for their antimicrobial properties. Specifically, N'-heteroarylidene-1-adamantylcarbohydrazides have displayed potent, broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans.[7] This suggests that N-1-adamantylhydrazinecarboxamide could serve as a scaffold for the development of novel antimicrobial agents.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of N-1-adamantylhydrazinecarboxamide, a series of well-established in vitro assays are recommended.

Antiviral Activity Assay (Plaque Reduction Assay for Influenza A)

This assay is the gold standard for quantifying the antiviral activity of a compound against plaque-forming viruses like influenza.

Methodology:

-

Cell Culture: Grow Madin-Darby Canine Kidney (MDCK) cells to confluence in 96-well plates.

-

Virus Infection: Aspirate the culture medium and infect the cell monolayers with a known titer of influenza A virus (e.g., H1N1 or H3N2 strains) for 1 hour at 37°C.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of N-1-adamantylhydrazinecarboxamide. A positive control (e.g., amantadine) and a no-drug control should be included.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until viral plaques are visible.

-

Plaque Visualization: Fix the cells with a solution of 4% formaldehyde and stain with crystal violet.

-

Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the no-drug control.

Caption: Workflow for the influenza A plaque reduction assay.

Anticancer Activity Assay (MTT Assay for Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of N-1-adamantylhydrazinecarboxamide. Include a vehicle control and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% inhibitory concentration (IC50) is determined as the concentration of the compound that reduces cell viability by 50%.

Future Perspectives and Research Directions

The lack of direct biological data for N-1-adamantylhydrazinecarboxamide presents a clear and compelling opportunity for further research. The foundational evidence from its constituent moieties strongly suggests a high probability of discovering significant biological activity.

Key research priorities should include:

-

Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol for N-1-adamantylhydrazinecarboxamide is a critical first step.

-

Broad-Spectrum Biological Screening: A comprehensive screening of the compound against a wide range of viral, bacterial, fungal, and cancer cell line panels is warranted to identify its primary biological activities.

-

Mechanism of Action Studies: For any identified activities, detailed mechanistic studies should be undertaken to elucidate the molecular targets and pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of N-1-adamantylhydrazinecarboxamide derivatives will be crucial for optimizing potency and selectivity.

References

-

Al-Soud YA, Al-Masoudi NA, Ferwanah AE-RS. Synthesis and antimicrobial activity of N'-heteroarylidene-1-adamantylcarbohydrazides and (±)-2-(1-adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines. Molecules. 2012;17(3):3475-3483. Available from: [Link].

-

N-1-adamantylhydrazinecarboxamide. PubChem. Available from: [Link].

-

Gomha SM, Kheder NA, Abdel-aziz M, et al. Synthesis and antitumor activities of some new N1-(flavon-6-yl)amidrazone derivatives. Archiv der Pharmazie. 2014;347(11):821-829. Available from: [Link].

-

Koszegi G, Melczer M, Minor Z, et al. Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. 2013;23(2):460-463. Available from: [Link].

-

Kratky M, Vasek D, Svrzkova L, et al. Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. European Journal of Medicinal Chemistry. 2024;279:116835. Available from: [Link].

-

Aday B, Bektas H, Alpaslan YB, et al. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega. 2020;5(42):27494-27506. Available from: [Link].

-

Dehbid M, Tahmasvand R, Tasharofi M, et al. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. Research in Pharmaceutical Sciences. 2022;17(6):629-642. Available from: [Link].

-

Tyrrell DA, Bynoe ML, Hoorn B. Studies on the antiviral activity of 1-adamantanamine. British Journal of Experimental Pathology. 1965;46(4):370-375. Available from: [Link].

-

Dehbid M, Tahmasvand R, Tasharofi M, et al. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. Research in Pharmaceutical Sciences. 2022;17(6):629-642. Available from: [Link].

-

Zarubaev VV, Slita AV, Krivitskaya VZ, et al. [The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo]. Voprosy Virusologii. 2014;59(2):37-40. Available from: [Link].

-

Davies WL, Grunert RR, Haff RF, et al. ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE). Science. 1964;144(3620):862-863. Available from: [Link].

-

Szymański P, Płatek A, Cybularz-Kalaczkowska A, et al. A possible antiviral effect of amantadine in an AH1N1 influenza-infected patient – a case report. Anaesthesiology Intensive Therapy. 2016;48(1):55-57. Available from: [Link].

-

Farzam K, Abdullah M. Carbonic Anhydrase Inhibitors. In: StatPearls. StatPearls Publishing; 2023. Available from: [Link].

-

Zhang Y, Feng Z, Zhang F, et al. Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. Molecules. 2021;26(12):3700. Available from: [Link].

-

Chen Y-L, Chen I-L, Wang T-C, et al. Rapid Synthesis of N-Tosylhydrazones under Solvent-Free Conditions and Their Potential Application Against Human Triple-Negative Breast Cancer. ChemistryOpen. 2019;8(6):755-764. Available from: [Link].

-

Molecular Hybrid Design, Synthesis, In Vitro Cytotoxicity, In Silico ADME and Molecular Docking Studies of New Benzoate Ester-Linked Arylsulfonyl Hydrazones. ResearchGate. Available from: [Link].

-

Tiji S, Bouyahya A, Taha D, et al. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Molecules. 2022;27(24):8959. Available from: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. Studies on the antiviral activity of 1-adamantanamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A possible antiviral effect of amantadine in an AH1N1 influenza-infected patient – a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-1-adamantylhydrazinecarboxamide | C11H19N3O | CID 1538511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of N'-heteroarylidene-1-adamantylcarbohydrazides and (±)-2-(1-adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antitumor activities of some new N1-(flavon-6-yl)amidrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Adamantane Advantage: A Technical Guide to the Discovery of N-1-adamantylhydrazinecarboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane moiety, a rigid, lipophilic, and three-dimensional cage-like structure, has proven to be a valuable scaffold in medicinal chemistry, contributing to the development of numerous clinically approved drugs.[1][2] Its unique physicochemical properties can enhance the therapeutic potential of molecules by improving membrane permeability and metabolic stability.[3] This guide provides an in-depth exploration of the discovery of N-1-adamantylhydrazinecarboxamide derivatives, a class of compounds that combines the advantageous adamantane core with the versatile hydrazinecarboxamide (or semicarbazide) linker. We will delve into the strategic rationale, synthetic pathways, structure-activity relationships (SAR), and the therapeutic promise of these molecules, offering a comprehensive resource for researchers in drug discovery and development.

The Strategic Imperative: Why Combine Adamantane with a Hydrazinecarboxamide Moiety?

The discovery of novel therapeutic agents is a multifactorial challenge, requiring a delicate balance of potency, selectivity, and favorable pharmacokinetic properties. The adamantane scaffold serves as an excellent starting point for addressing some of these challenges.[4] Its bulky and rigid nature can shield adjacent functional groups from metabolic degradation, potentially increasing a drug's half-life.[2] Furthermore, its high lipophilicity can facilitate passage across biological membranes, including the blood-brain barrier.[2]

The hydrazinecarboxamide moiety, on the other hand, is a versatile linker and pharmacophore. The hydrazone linkage (-NH-N=CH-) in its derivatives is a key feature in compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral effects.[5][6]

The strategic decision to hybridize these two moieties is rooted in the principle of molecular hybridization, which aims to create new chemical entities with enhanced biological activity or a dual mode of action.[7] The N-1-adamantylhydrazinecarboxamide scaffold, therefore, represents a promising platform for the development of novel therapeutics targeting a range of diseases.

Synthetic Blueprint: Crafting N-1-adamantylhydrazinecarboxamide Derivatives

The synthesis of N-1-adamantylhydrazinecarboxamide derivatives typically follows a convergent approach, starting from readily available adamantane precursors. A general synthetic strategy involves the preparation of a key intermediate, 1-adamantylhydrazine, which is then elaborated to introduce the carboxamide functionality and further derivatized.

Synthesis of the Core Intermediate: 1-Adamantylhydrazine

A robust and scalable synthesis of 1-adamantylhydrazine is crucial for the exploration of this chemical space. A common and efficient method is the one-pot synthesis from 1-bromoadamantane.

Experimental Protocol: One-Pot Synthesis of 1-Adamantylhydrazine Hydrochloride [8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromoadamantane with a significant molar excess of hydrazine hydrate. The hydrazine hydrate acts as both the nucleophile and the solvent in this catalyst-free, temperature-driven reaction.[8]

-

Reflux: Heat the reaction mixture to a consistent reflux. The progress of the reaction should be monitored until completion.

-

Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation of Hydrochloride Salt: Carefully add concentrated hydrochloric acid to the cooled reaction mixture to precipitate the 1-adamantylhydrazine hydrochloride salt. Stirring during this process is essential.[8]

-

Isolation: To maximize precipitation, cool the mixture in an ice bath. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with cold diethyl ether to remove any residual organic impurities. Dry the purified product under vacuum to yield 1-adamantylhydrazine hydrochloride.

This self-validating protocol relies on the clear precipitation of the hydrochloride salt upon acidification, providing a straightforward method for isolation and purification.

Elaboration to N-1-adamantylhydrazinecarboxamide Derivatives

With the 1-adamantylhydrazine core in hand, a variety of derivatives can be synthesized. A common pathway involves the reaction with isocyanates or isothiocyanates to form semicarbazides and thiosemicarbazides, respectively. Subsequent reaction with aldehydes or ketones can then generate a library of hydrazone derivatives.

A representative synthetic scheme is outlined below:

Caption: Key structure-activity relationships in N-1-adamantylhydrazinecarboxamide derivatives.

Future Perspectives and Conclusion

The discovery and development of N-1-adamantylhydrazinecarboxamide derivatives represent a promising avenue in medicinal chemistry. The modular nature of their synthesis allows for the creation of diverse chemical libraries, enabling a thorough exploration of the structure-activity landscape. Future research in this area should focus on:

-

Target Identification: Elucidating the specific molecular targets and mechanisms of action for the most potent antimicrobial and anticancer derivatives.

-

Optimization of Pharmacokinetics: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Exploration of New Therapeutic Areas: Investigating the potential of this scaffold against other therapeutic targets, such as viral diseases and neurodegenerative disorders, where the adamantane moiety has historically shown utility. [9] In conclusion, the strategic combination of the adamantane scaffold with the hydrazinecarboxamide linker provides a powerful platform for the discovery of novel drug candidates. The synthetic accessibility and tunable biological activity of these derivatives make them a compelling area for continued research and development.

References

-

Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. (2019). Molecules. [Link]

-

Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. (2015). Molecules. [Link]

-

Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. (2017). Molecules. [Link]

-

The many faces of the adamantyl group in drug design. (2011). European Journal of Medicinal Chemistry. [Link]

-

Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. (2015). Semantic Scholar. [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). Chemical Reviews. [Link]

-

Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. (2019). Mini-Reviews in Medicinal Chemistry. [Link]

-

Structure activity relationship of adamantane compounds. ResearchGate. [Link]

-

Biological Activities of Hydrazone Derivatives. (2005). Current Medicinal Chemistry. [Link]

-

N-1-adamantylhydrazinecarboxamide. PubChem. [Link]

-

Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. (2023). Pharmaceuticals. [Link]

-

Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Chemical Health Risks. [Link]

-

Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

-

X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. (2020). Molecules. [Link]

Sources

- 1. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives [ouci.dntb.gov.ua]

- 9. scispace.com [scispace.com]

An In-depth Technical Guide to the Solubility Profile of N-1-adamantylhydrazinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Unique Adamantane Derivative

N-1-adamantylhydrazinecarboxamide emerges as a molecule of interest at the confluence of the structurally rigid, lipophilic adamantane cage and the versatile hydrazinecarboxamide moiety. While the adamantane scaffold is a well-established constituent in medicinal chemistry, valued for its ability to enhance metabolic stability and modulate pharmacological activity, its inherent lipophilicity often presents a significant hurdle in drug development: poor aqueous solubility.[1][2] This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of N-1-adamantylhydrazinecarboxamide. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the rationale behind the experimental design, ensuring a robust and reproducible characterization of this compound's solubility—a critical parameter for its potential therapeutic application.

Theoretical Solubility Profile: A Structural Perspective

A priori assessment of N-1-adamantylhydrazinecarboxamide's structure (Figure 1) allows for an educated prediction of its solubility characteristics. The molecule's properties are a composite of its two primary structural features:

-

The Adamantane Cage: This diamondoid, hydrocarbon framework is bulky and highly nonpolar, contributing significantly to the molecule's lipophilicity.[1] This structural element is the primary determinant of the compound's anticipated low intrinsic aqueous solubility.

-

The Hydrazinecarboxamide Group: This moiety introduces polar character to the molecule through the presence of nitrogen and oxygen atoms, which can act as hydrogen bond donors and acceptors. This group offers a potential avenue for improved solubility in polar solvents compared to unsubstituted adamantane.

Figure 1: Chemical Structure of N-1-adamantylhydrazinecarboxamide (A visual representation of the molecule would be placed here in a full whitepaper)

Based on this structural analysis, we can hypothesize the following solubility trends:

-

Low Aqueous Solubility: The dominance of the lipophilic adamantane cage suggests that the intrinsic solubility in aqueous media, such as water or neutral buffers, will be low.

-

pH-Dependent Solubility: The hydrazinecarboxamide moiety contains basic nitrogen atoms. Therefore, the aqueous solubility of N-1-adamantylhydrazinecarboxamide is expected to increase in acidic pH due to the formation of a more soluble protonated salt.

-

Solubility in Organic Solvents: The compound is expected to exhibit higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can solvate both the polar and nonpolar regions of the molecule. Solubility in less polar organic solvents like ethanol and methanol is likely to be moderate, while solubility in nonpolar solvents such as hexane will be minimal.

Experimental Determination of Solubility: A Methodical Approach

A thorough understanding of a compound's solubility requires empirical data. The following sections detail the recommended experimental protocols for characterizing the thermodynamic and kinetic solubility of N-1-adamantylhydrazinecarboxamide.

Thermodynamic Solubility Determination: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the universally recognized "gold standard" for its determination due to its reliability for compounds with low solubility.[3][4]

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-1-adamantylhydrazinecarboxamide to a series of clear glass vials, each containing a precisely measured volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl, and a range of organic solvents such as DMSO, ethanol, and methanol). The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically at 25 °C and 37 °C, to assess temperature effects on solubility.[5]

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is generally recommended, although preliminary experiments should be conducted to determine the time to reach a plateau concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid.

-

Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the most rigorous approach.[6]

-

-

Concentration Analysis:

-

Quantify the concentration of dissolved N-1-adamantylhydrazinecarboxamide in the clarified supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable choice.[6] A standard calibration curve must be prepared to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or µg/mL.

-

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: A stepwise workflow for determining thermodynamic solubility using the shake-flask method.

Kinetic Solubility Profiling for Early-Stage Assessment

In the early stages of drug discovery, where compound availability may be limited, kinetic solubility assays offer a higher-throughput alternative.[3] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of N-1-adamantylhydrazinecarboxamide in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a 96-well microplate, dispense the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration range. It is critical to keep the final DMSO concentration low (typically ≤1%) to minimize co-solvent effects.

-

-

Precipitation and Measurement:

-

Allow the plate to incubate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 2 hours).

-

Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a wavelength where the compound does not absorb (e.g., 650 nm).[6]

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the blank (buffer with DMSO only).

-

Sources

An In-depth Technical Guide to the Lipophilicity of Adamantane-Containing Compounds

Foreword

In the landscape of medicinal chemistry, few molecular scaffolds have achieved the iconic status of adamantane. First isolated from crude oil in 1933, this rigid, perfectly symmetrical, tricyclic hydrocarbon remained a curiosity until its synthesis became widely accessible in the 1950s.[1][2] Since then, the adamantane cage has been incorporated into numerous successful pharmaceuticals, earning it the moniker "the lipophilic bullet."[1][3][4] This guide provides a comprehensive exploration of the core physicochemical property that makes adamantane so valuable: its lipophilicity. We will delve into the theoretical underpinnings, practical measurement techniques, and profound implications of this property for researchers, scientists, and drug development professionals. Our focus will be on the causality behind experimental choices and the strategic application of this unique molecular building block.

The Adamantane Moiety: A Privileged Scaffold in Drug Design

Adamantane's utility in drug design stems from a unique combination of properties:

-

Exceptional Rigidity and 3D Structure: Unlike flexible alkyl chains, the adamantane cage is conformationally locked. This rigidity can pre-organize pharmacophoric groups into a bioactive conformation, reducing the entropic penalty upon binding to a target.[1][2] Furthermore, its distinct three-dimensional shape allows for a more precise exploration of drug targets, moving beyond the "flatland" of traditional aromatic scaffolds.[5]

-

Metabolic Stability: The hydrocarbon scaffold of adamantane is highly resistant to metabolic degradation. By incorporating it into a drug candidate, chemists can sterically shield nearby functional groups from enzymatic cleavage, thereby increasing the drug's plasma half-life and stability.[4][5][6][7]

-

Pronounced Lipophilicity: The defining characteristic of adamantane is its high lipophilicity. This property is crucial for modulating a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, particularly for enhancing permeability across biological membranes like the blood-brain barrier (BBB).[4][5][6]

The strategic incorporation of an adamantyl group can transform a hydrophilic, poorly bioavailable compound into a viable drug candidate.[4] This is exemplified by its use in modifying existing drugs, such as sulfonylureas and anabolic steroids, to improve their pharmacokinetic properties.[1]

Quantifying Lipophilicity: LogP and LogD

Lipophilicity is experimentally quantified by the partition coefficient (LogP) or the distribution coefficient (LogD).

-

LogP is the logarithm of the ratio of a neutral compound's concentration in a biphasic system of two immiscible liquids, almost universally n-octanol and water.

-

LogD is a more physiologically relevant measure for ionizable compounds, as it accounts for the ratio of the sum of all forms (ionized and non-ionized) of the compound between the n-octanol and aqueous phases at a specific pH (typically 7.4).[6]

A higher LogP or LogD value indicates greater lipophilicity. The addition of a single adamantyl group is estimated to increase the calculated LogP (cLogP) of a molecule by approximately 3.1 log units, a substantial enhancement that can dramatically improve membrane permeability.[3][5]

Methodologies for Determining Lipophilicity

The determination of lipophilicity for adamantane-containing compounds can be approached through experimental measurement or computational prediction. The choice of method depends on the required accuracy, throughput, and stage of the drug discovery process.

Experimental Determination of LogP/LogD

Direct measurement remains the gold standard for accuracy. Two primary methods are prevalent in the industry.

This classic "gold standard" method involves dissolving the compound in a mixture of n-octanol and water (pre-saturated with each other), shaking the mixture until equilibrium is reached, and then measuring the compound's concentration in each phase, typically by UV-Vis spectroscopy or Liquid Chromatography (LC).

Causality and Considerations for Adamantane Compounds: The rigidity and bulk of the adamantane cage can sometimes lead to slow partitioning kinetics. It is crucial to ensure that true equilibrium has been reached, which may require longer shaking times than for more flexible molecules. Additionally, the high lipophilicity of many adamantane derivatives can lead to very low concentrations in the aqueous phase, pushing the limits of analytical detection.

RP-HPLC offers a higher-throughput alternative to the shake-flask method. It relies on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its LogP value.[8] A calibration curve is generated using a set of standards with known LogP values.

Protocol: A Self-Validating System for LogD7.4 Determination via RP-HPLC

This protocol is designed to be a self-validating system, incorporating essential checks for system suitability and calibration integrity.

Step 1: System Preparation & Calibration

-

Mobile Phase Preparation: Prepare an aqueous buffer (e.g., 20 mM phosphate buffer) and adjust the pH to 7.4. The organic modifier is typically methanol or acetonitrile.

-

Column: Use a high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Calibration Standards: Prepare a set of 5-7 compounds with well-documented LogP/LogD7.4 values that bracket the expected value of the adamantane analyte.

-

Isocratic Elution & Calibration Curve: Run each standard under a series of isocratic conditions (e.g., 40%, 50%, 60%, 70%, 80% organic modifier). Plot the logarithm of the retention factor (k') versus the organic phase concentration for each standard (a linear relationship is expected). Extrapolate to 100% aqueous phase to determine log k'w. Finally, plot the known LogP values of the standards against their calculated log k'w values to generate the master calibration curve. This extrapolation method provides a more robust correlation than using a single isocratic run.

Step 2: System Suitability Test (SST)

-

Before running samples, inject a standard mixture.

-

Acceptance Criteria: Verify that the resolution between adjacent peaks is >1.5, the tailing factor for each peak is between 0.9 and 1.2, and the relative standard deviation (RSD) for replicate injections is <2.0%. Meeting these criteria validates that the chromatographic system is performing correctly before sample analysis.

Step 3: Sample Analysis

-

Dissolve the adamantane-containing test compound in a suitable solvent (e.g., methanol).

-

Inject the sample onto the HPLC system using the same series of isocratic conditions as the standards.

-

Calculate the log k'w for the test compound.

Step 4: LogD7.4 Calculation

-

Using the linear regression equation from the master calibration curve (Step 1.4), calculate the LogD7.4 of the adamantane test compound from its experimentally determined log k'w.

Causality and Insights:

-

Why RP-HPLC? For adamantane derivatives, which can be highly lipophilic, RP-HPLC is often preferred due to its speed, lower sample consumption, and ability to handle compounds with a very wide range of LogP values.[8] The high selectivity of C18-modified columns is well-suited for resolving adamantane derivatives.[8]

-

Why log k'w Extrapolation? Using a single, high-organic isocratic method can lead to poor retention and inaccurate LogP estimation for very lipophilic compounds. The extrapolation to 100% aqueous conditions provides a more fundamentally sound and accurate measure of hydrophobicity.

Computational Prediction of LogP

In silico methods are invaluable for early-stage discovery, allowing for the rapid screening of virtual libraries. These methods can be broadly categorized.

-

Fragment-based methods (e.g., ClogP): These methods sum the contributions of individual molecular fragments to the overall lipophilicity.

-

Atom-based methods (e.g., ALOGPs, XLOGP3): These methods sum the contributions of individual atoms.[9]

-

Whole-molecule methods (e.g., MLOGP): These approaches use topological descriptors or other molecular properties to predict LogP.[9][10]

Causality and Challenges with Adamantane: The unique, rigid, and three-dimensional cage structure of adamantane poses a challenge for many prediction algorithms, especially those trained on more "drug-like" molecules dominated by 2D aromatic rings.[5]

-

Fragment/Atom-based methods may lack a specific parameter for the adamantane cage or may not accurately capture the proximity effects of its rigid structure. The ALOGPs method has been noted as a reasonable approach for estimating the logP of adamantane derivatives.[1]

-

Quantum chemical calculations combined with continuum solvation models can be used, but direct prediction often shows significant deviation from experimental data without further regression analysis.[10]

Recommendation: When using computational methods for adamantane-containing compounds, it is crucial to use algorithms specifically parameterized for or validated against caged hydrocarbons. A consensus approach, averaging the results from several top-performing models, often yields more reliable predictions than any single method.[9][11]

The Adamantane Cage in Action: Case Studies

The strategic use of adamantane's lipophilicity is evident in several marketed drugs. Its incorporation is a deliberate choice to optimize pharmacokinetics and target engagement.

Table 1: Lipophilicity Data for Adamantane-Containing Drugs

| Compound | Therapeutic Area | Role of Adamantane Lipophilicity | Experimental LogP/LogD | Calculated LogP (ALOGPs) |

| Amantadine [12] | Antiviral, Antiparkinsonian | Enhances BBB penetration for CNS activity.[4][13] | 2.9 (LogD at pH 7.4) | 2.3 |

| Memantine [14] | Alzheimer's Disease | Crucial for entering the CNS to act on NMDA receptors.[15][16][17] | 3.3 (LogP)[14] | 3.1 |

| Rimantadine [12] | Antiviral | Increased lipophilicity over amantadine leads to greater brain uptake.[13] | ~3.3 | 2.8 |

| Saxagliptin [18] | Type 2 Diabetes | The adamantyl group binds to a hydrophobic pocket in the DPP-4 enzyme, enhancing potency.[1][7] | 1.4 (LogD at pH 7.4) | 0.9 |